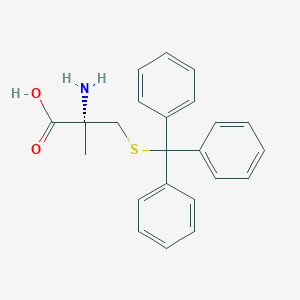![molecular formula C23H18N4O4 B2877182 3-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide CAS No. 906149-97-1](/img/structure/B2877182.png)
3-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, novel phthalimide derivatives, namely N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide, have been synthesized from phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide .Molecular Structure Analysis
The chemical structures of similar compounds are elucidated by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra . Using the molecular docking approach, the binding affinities of similar compounds when interacting with certain proteins have been calculated .Chemical Reactions Analysis
The chemical reactions of similar compounds involve the reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, and reaction with metal ions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are typically determined by physicochemical and spectral characteristics .Applications De Recherche Scientifique
Antimicrobial Activity
The quinazolinone derivatives have been studied for their antimicrobial properties . Compounds similar to HMS1905P21 have shown potent activity against various gram-positive and gram-negative microorganisms . This suggests that HMS1905P21 could be a valuable addition to the arsenal of antimicrobial agents, potentially effective against resistant strains of bacteria.
Antitubercular Potential
Given the structure of HMS1905P21, which is similar to other quinazolinone analogues, it may exhibit antitubercular activity . These compounds have been tested against Mycobacterium tuberculosis and have shown promising results . HMS1905P21 could contribute to the development of new treatments for tuberculosis, especially multidrug-resistant and extensively drug-resistant strains.
Anti-HIV Properties
Quinazolinone derivatives have been explored for their potential to inhibit HIV. Some analogues have demonstrated significant inhibitory activity against HIV1 and HIV2 strains . HMS1905P21 could be a candidate for further optimization as an anti-HIV agent, offering a new avenue for therapy in HIV treatment.
Anticancer Activity
The structural features of HMS1905P21 suggest that it may possess anticancer properties . Similar compounds have been evaluated for their efficacy against various cancer cell lines, including breast cancer cells, and have shown potent inhibitory activity . HMS1905P21 could be a lead compound for the development of new anticancer drugs.
Drug Development and Synthesis
The compound’s structure is conducive to drug development , particularly in the synthesis of related heterocycles . Its versatility could lead to the creation of novel drugs with unique biological activities, expanding the scope of medicinal chemistry.
Biological Studies and Pharmacological Research
HMS1905P21’s core structure is found in many biologically active compounds. It can serve as a pharmacological tool to study biological pathways and processes . Researchers can use it to understand the interaction between drugs and their targets, which is crucial for drug discovery and development.
Mécanisme D'action
Mode of Action
It is known that quinazolinone derivatives, which this compound is a part of, have been shown to exhibit a wide range of biological activities . These include antibacterial, antiviral, anticancer, enzyme inhibitory, and anti-HIV activities . The specific interactions of this compound with its targets and the resulting changes are areas of ongoing research.
Biochemical Pathways
Quinazolinone derivatives have been associated with a variety of biochemical pathways due to their broad spectrum of biological activities . The downstream effects of these pathways are dependent on the specific targets and mode of action of the compound.
Result of Action
Given the broad range of biological activities exhibited by quinazolinone derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level .
Propriétés
IUPAC Name |
3-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4/c1-14-13-16(7-12-21(14)27(30)31)22(28)25-17-8-10-18(11-9-17)26-15(2)24-20-6-4-3-5-19(20)23(26)29/h3-13H,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIUNZXVMBBMBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

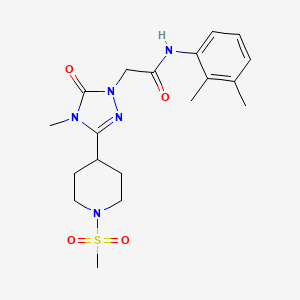
![(3Z)-3-phenyl-4-({4-[(E)-2-phenyldiazen-1-yl]phenyl}amino)but-3-en-2-one](/img/structure/B2877100.png)
![N-[3-(3,4-dimethoxyphenyl)acryloyl]-N'-(2-fluoro-4-methylphenyl)thiourea](/img/structure/B2877101.png)
![N-benzyl-2-{[4-ethyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2877103.png)
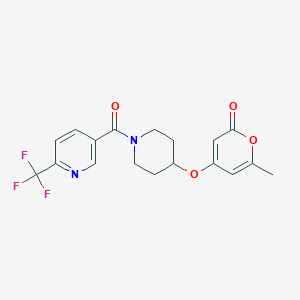
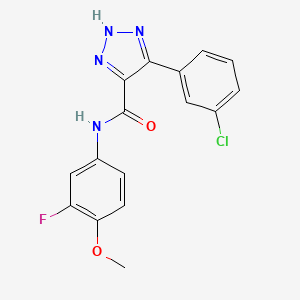
![4-acetyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2877108.png)
![2-((3-benzyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2877110.png)

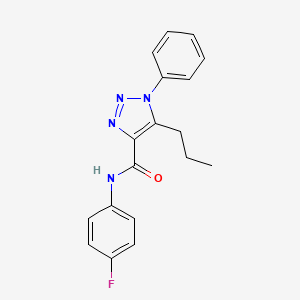
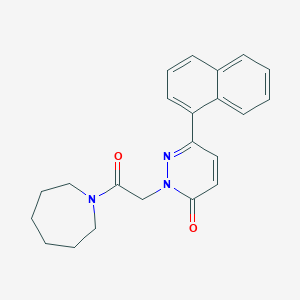
![Methyl 2-((1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)carbamoyl)hydrazinecarboxylate](/img/structure/B2877115.png)
![1-(4-Methylphenyl)-2-[[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/no-structure.png)
